molecular formula C10H12N2O3 B13882487 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile

6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile

Cat. No.: B13882487
M. Wt: 208.21 g/mol
InChI Key: HVZWUASXYYZCSI-UHFFFAOYSA-N
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Description

6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile is a heterocyclic organic compound with a pyridine ring substituted with methoxy and dimethoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile typically involves the reaction of 2-methoxypyridine-3-carbonitrile with formaldehyde dimethyl acetal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions may involve nucleophiles like halides or amines in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. Detailed studies on its molecular targets and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

    2,6-Dimethoxypyridine: Similar structure but lacks the nitrile group.

    2-Methoxypyridine-3-carbonitrile: Similar structure but lacks the dimethoxymethyl group.

    6-(Dimethoxymethyl)-2,3-dimethoxypyridine: Similar structure with additional methoxy group.

Uniqueness: 6-(Dimethoxymethyl)-2-methoxypyridine-3-carbonitrile is unique due to the presence of both methoxy and dimethoxymethyl groups, which can influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

6-(dimethoxymethyl)-2-methoxypyridine-3-carbonitrile

InChI

InChI=1S/C10H12N2O3/c1-13-9-7(6-11)4-5-8(12-9)10(14-2)15-3/h4-5,10H,1-3H3

InChI Key

HVZWUASXYYZCSI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=N1)C(OC)OC)C#N

Origin of Product

United States

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